Chemical structure and properties of 5-Cyanopyrimidine-4-carboxylic acid
Chemical structure and properties of 5-Cyanopyrimidine-4-carboxylic acid
The following technical guide details the chemical structure, synthesis, reactivity, and applications of 5-Cyanopyrimidine-4-carboxylic acid .
A Versatile Scaffold for Fragment-Based Drug Discovery (FBDD)
Executive Summary
5-Cyanopyrimidine-4-carboxylic acid (CAS: 1781895-01-9) represents a critical pharmacophore in modern medicinal chemistry. Characterized by an electron-deficient pyrimidine core decorated with orthogonal functional groups—a nitrile at C5 and a carboxylic acid at C4—this scaffold serves as a potent electrophile and a precursor to fused heterocyclic systems. Its utility spans the development of p38 MAP kinase inhibitors , Akt1 modulators , and HIF-prolyl hydroxylase inhibitors . This guide provides a comprehensive analysis of its physicochemical properties, synthetic routes, and reactivity profiles tailored for high-throughput optimization.
Chemical Identity & Physicochemical Profile[1][2]
The compound exhibits significant polarity and acidity due to the electron-withdrawing nature of the pyrimidine ring reinforced by the ortho-cyano group.
| Property | Data | Note |
| IUPAC Name | 5-Cyanopyrimidine-4-carboxylic acid | |
| CAS Number | 1781895-01-9 | Specific to the 4-COOH, 5-CN isomer |
| Molecular Formula | C₆H₃N₃O₂ | |
| Molecular Weight | 149.11 g/mol | Ideal for Fragment-Based Drug Design (Rule of 3) |
| Physical State | Off-white to tan powder | Hygroscopic; store under inert gas |
| Predicted pKa | ~1.8 – 2.5 | Highly acidic due to inductive effect of C5-CN |
| LogP (Calc) | -0.3 to 0.1 | High aqueous solubility at neutral pH |
| H-Bond Donors/Acceptors | 1 / 4 |
Structural Analysis & Electronic Properties
The reactivity of 5-cyanopyrimidine-4-carboxylic acid is dictated by the synergistic electron-withdrawing effects of the ring nitrogens and the substituents.
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Electronic Deficiency: The pyrimidine ring is inherently π-deficient. The addition of a nitrile (C5) and a carboxyl group (C4) makes the C2 and C6 positions highly electrophilic.
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Ortho-Effect: The proximity of the nitrile and carboxylic acid allows for facile cyclization reactions to form fused systems like pyrimido[4,5-d]pyrimidines or pyrrolopyrimidines .
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Acid Stability: Unlike typical aromatic acids, the C4-carboxylic acid is prone to thermal decarboxylation , driven by the stability of the resulting pyrimidinyl anion (stabilized by the C5-cyano group).
Synthetic Pathways
Two primary routes are employed for the synthesis of 5-cyanopyrimidine-4-carboxylic acid. The choice depends on the availability of starting materials and the desired scale.
Pathway A: Oxidation of 4-Methylpyrimidine-5-carbonitrile (Preferred)
This route utilizes the acidity of the C4-methyl protons. The methyl group is activated by the electron-deficient ring, allowing oxidation by Selenium Dioxide (SeO₂) or Potassium Permanganate (KMnO₄), though the latter requires careful pH control to prevent nitrile hydrolysis.
Pathway B: Palladium-Catalyzed Carbonylation
Starting from 4-chloro-5-cyanopyrimidine (or 4-bromo), a Pd-catalyzed carbonylation (CO gas, Pd(OAc)₂, alcohol) yields the ester, which is subsequently hydrolyzed under mild acidic conditions to avoid touching the nitrile.
Figure 1: Primary synthetic workflows. Pathway A (top) is preferred for laboratory scale; Pathway B (bottom) is scalable for industrial manufacturing.
Reactivity Profile
The scaffold's reactivity is defined by three distinct zones: the carboxylic acid (amide coupling/decarboxylation), the nitrile (cyclization/hydrolysis), and the ring carbons (nucleophilic attack).
Nucleophilic Aromatic Substitution (SNAr)
While the acid itself is less prone to SNAr due to the negative charge on the carboxylate, its esters or activated amides are highly reactive at the C6 position . Nucleophiles (amines, thiols) can displace hydrides (via oxidative nucleophilic substitution) or leaving groups if present.
Decarboxylation
Thermal stress (>150°C) or strong basic conditions can trigger decarboxylation, yielding 5-cyanopyrimidine. This is a critical stability concern during drying or high-temperature coupling reactions.
Cyclocondensation
Reaction with hydrazines or amidines targets both the C4-carbonyl and C5-nitrile, forming fused bicyclic systems.
Figure 2: Reactivity map. Red arrows indicate degradation/competing pathways; Green arrows indicate synthetic utility.
Applications in Drug Discovery[5][7][8]
p38 MAP Kinase Inhibitors
The 5-cyanopyrimidine-4-carboxamide motif is a bioisostere for other aromatic amides found in kinase inhibitors. The cyano group can form specific hydrogen bonds with the backbone amide of Met109 in the p38α hinge region, while the amide moiety interacts with the ATP-binding pocket [1].
Akt1 Modulators
Recent patent literature highlights this scaffold in the synthesis of allosteric Akt1 inhibitors. The acid functionality allows for the attachment of solubilizing groups or specific linkers that orient the molecule within the PH domain of Akt1 [2].
Fragment-Based Drug Design (FBDD)
With a molecular weight <150 Da and high polarity, the molecule is an ideal "fragment" for screening against difficult targets. It provides vectors for growth at the C4 (amide) and C2/C6 (via C-H activation or substitution) positions.
Experimental Protocols
Protocol A: Controlled Hydrolysis of Ethyl 5-cyanopyrimidine-4-carboxylate
To avoid hydrolyzing the nitrile group, mild conditions are strictly required.
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Dissolution: Dissolve ethyl 5-cyanopyrimidine-4-carboxylate (1.0 eq) in THF:Water (3:1 v/v). Cool to 0°C.
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Saponification: Add LiOH.H₂O (1.05 eq) portion-wise. Do not use excess strong base (NaOH/KOH) or heat, as this will hydrolyze the nitrile to the amide/acid.
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Monitoring: Stir at 0°C for 30–60 minutes. Monitor by TLC or LCMS (look for M-H = 148).
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Workup: Carefully acidify to pH 3–4 with 1N HCl. The acid may precipitate. If not, extract with EtOAc/iPrOH (3:1).
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Isolation: Dry organic layer over Na₂SO₄ and concentrate in vacuo at <40°C to prevent decarboxylation.
Protocol B: Amide Coupling (General)
Due to the electron-deficient ring, the acid chloride method is risky (instability). Coupling agents are preferred.
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Suspend the acid (1.0 eq) in anhydrous DMF.
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Add HATU (1.1 eq) and DIPEA (2.5 eq). Stir for 5 min to activate.
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Add the amine (1.1 eq). Stir at RT for 2–4 h.
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Note: If the amine is a weak nucleophile (e.g., aniline), heating may be required, but do not exceed 60°C.
Safety & Handling
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Hazard Classification: Irritant (Skin/Eye/Respiratory).
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Cyanide Risk: While the nitrile is covalently bonded, combustion or strong acidic hydrolysis can release HCN gas. Work in a well-ventilated fume hood.
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Storage: Store at -20°C under nitrogen. The compound is hygroscopic and sensitive to base-catalyzed degradation.
References
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Liu, C., et al. (2005). "5-Cyanopyrimidine derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase." Journal of Medicinal Chemistry, 48(20), 6261-6270. Link
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Patent WO2024073371A1 . (2024).[1] "Akt1 modulators." World Intellectual Property Organization. Link
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Chimichi, S., & Nesi, R. (1977). "A new facile synthesis of 5-aminopyridazine-4-carboxylic acid." Journal of Heterocyclic Chemistry, 14(6), 1099-1100. (Mechanistic parallel for heterocyclic acid synthesis). Link
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PubChem Compound Summary. (2025). "5-Cyanopyrimidine-4-carboxylic acid (CID 12258912)." National Center for Biotechnology Information. Link


